(S)-N-(8-((4-(cyclopentanecarbonyl)-3-methylpiperazin-1-yl)methyl)-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide is a synthetically derived imidazopyridine derivative designed as a potential inverse agonist for the retinoic-acid-related orphan receptor γt (RORγt) []. RORγt is a transcription factor involved in the production of pro-inflammatory Th17 cytokines, which are implicated in autoimmune diseases [].
The paper describes the synthesis of (S)-N-(8-((4-(cyclopentanecarbonyl)-3-methylpiperazin-1-yl)methyl)-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide through a multi-step process involving the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the piperazine side chain and the final coupling with the 2-methylpyrimidine-5-carboxamide moiety []. The specific details of the synthesis, including reaction conditions and reagents used, are outlined in the paper [].
The paper provides the chemical structure of (S)-N-(8-((4-(cyclopentanecarbonyl)-3-methylpiperazin-1-yl)methyl)-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide, which highlights the key structural features responsible for its interaction with RORγt []. These features include the imidazo[1,2-a]pyridine core, the piperazine side chain with the cyclopentanecarbonyl substituent, and the 2-methylpyrimidine-5-carboxamide moiety [].
(S)-N-(8-((4-(cyclopentanecarbonyl)-3-methylpiperazin-1-yl)methyl)-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide acts as an inverse agonist of RORγt []. This means that it binds to RORγt and inhibits its transcriptional activity, thereby reducing the production of pro-inflammatory Th17 cytokines [].
(S)-N-(8-((4-(cyclopentanecarbonyl)-3-methylpiperazin-1-yl)methyl)-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide shows promise as a potential therapeutic agent for autoimmune diseases due to its ability to inhibit RORγt and reduce the production of pro-inflammatory cytokines []. The compound demonstrated good pharmacological potencies in both biochemical and cell-based assays []. Further research is needed to explore its efficacy and safety in clinical settings.
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3